REACTION_CXSMILES
|
[CH3:1]C(C)CCCCCCC(OCCC1C=CC(O)=C(OC)C=1)=O.[C:24]([O:35][CH2:36][C:37]1[CH:45]=[CH:44][C:42]([OH:43])=[C:39]([O:40][CH3:41])[CH:38]=1)(=[O:34])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]C>>[CH3:1][CH:31]([CH3:32])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][C:24]([O:35][CH2:36][C:37]1[CH:45]=[CH:44][C:42]([OH:43])=[C:39]([O:40][CH3:41])[CH:38]=1)=[O:34]
|
Name
|
homovanillyl 8-methylnonanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCCCC(=O)OCCC1=CC(OC)=C(O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)OCC1=CC(OC)=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In addition, since good isolation yields
|
Type
|
CUSTOM
|
Details
|
were obtained in Examples 2 to 23 where isolation and purification
|
Name
|
|
Type
|
|
Smiles
|
CC(CCCCCCC(=O)OCC1=CC(OC)=C(O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |